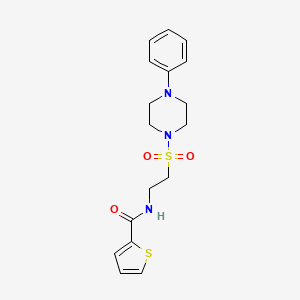

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring, a sulfonylethyl group, and a phenylpiperazine moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Mécanisme D'action

Target of Action

The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which can help alleviate symptoms of diseases characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of signals across cholinergic synapses . This can have downstream effects on various cognitive functions, including memory and attention .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and to cross the blood-brain barrier effectively . These properties are crucial for drugs intended to act on the central nervous system.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft . This can result in enhanced cognitive function, particularly in individuals with conditions characterized by reduced cholinergic activity . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect cholinergic activity could potentially interact with this compound’s mechanism of action. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

Sulfonylation: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonylethyl group.

Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the sulfonylated phenylpiperazine with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group may produce a thiophene sulfide derivative.

Applications De Recherche Scientifique

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease and epilepsy

Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Biochemistry: Research focuses on its role in modulating biochemical pathways and its potential as a biochemical probe.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for further research and development.

Activité Biologique

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H21N3O4S3 and a molecular weight of 415.6 g/mol. The structure consists of a thiophene ring linked to a sulfonamide group and a piperazine moiety, which is known for enhancing solubility and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of an Intermediate : Reaction of 4-phenylpiperazine with ethyl 2-bromoethyl sulfone.

- Final Product Formation : Reaction with thiophene-2-sulfonyl chloride under basic conditions.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. It has been evaluated in various animal models for its efficacy against epilepsy, showing promise in modulating neurotransmitter pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Ion Channels : It modulates ion channels involved in neuronal signaling.

- Acetylcholinesterase Inhibition : Similar compounds have shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic neurotransmission .

Table 1: Summary of Biological Activities

Pharmacological Applications

This compound has potential applications in:

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c21-17(16-7-4-13-24-16)18-8-14-25(22,23)20-11-9-19(10-12-20)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHWBKCCXYBDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.